4-Methyl-6-phenylhex-3-enenitrile
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Overview
Description
4-Methyl-6-phenylhex-3-enenitrile is an organic compound with the molecular formula C13H15N. It is characterized by a nitrile group attached to a hexene chain, which also contains a phenyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenylhex-3-enenitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 4-methyl-6-phenylhex-3-ene with a nitrile source, such as sodium cyanide, in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that ensures the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenylhex-3-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-6-phenylhex-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenylhex-3-enenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylhex-3-ene: Lacks the nitrile group, resulting in different reactivity and applications.
6-Phenylhex-3-enenitrile: Lacks the methyl group, affecting its physical and chemical properties.
4-Methylhex-3-enenitrile: Lacks the phenyl group, leading to different biological activity.
Uniqueness
4-Methyl-6-phenylhex-3-enenitrile is unique due to the presence of both a phenyl and a nitrile group on the same molecule.
Properties
CAS No. |
2703109-42-4 |
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Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
(E)-4-methyl-6-phenylhex-3-enenitrile |
InChI |
InChI=1S/C13H15N/c1-12(6-5-11-14)9-10-13-7-3-2-4-8-13/h2-4,6-8H,5,9-10H2,1H3/b12-6+ |
InChI Key |
XVXZMGMMEQKDRK-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=C\CC#N)/CCC1=CC=CC=C1 |
Canonical SMILES |
CC(=CCC#N)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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